molecular formula C8H9Cl2NO2 B8097228 5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride

5-(Aminomethyl)-2-chlorobenzoic acid hydrochloride

Cat. No. B8097228
M. Wt: 222.07 g/mol
InChI Key: BCMTXMGSPYAJSM-UHFFFAOYSA-N
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Patent
US09439890B2

Procedure details

To a solution of 2-chloro-5-((2,2,2-trifluoroacetamido)methyl)benzoic acid (step-1 of Intermediate-26, 10.0 g, 35.50 mmol) in methanol (100 mL) was added conc. HCl (10 mL). The reaction mixture was refluxed for 18 h. The reaction mixture was concentrated and crude reaction mixture was used for next step.
Name
2-chloro-5-((2,2,2-trifluoroacetamido)methyl)benzoic acid
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([CH2:11][NH:12]C(=O)C(F)(F)F)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl>CO>[ClH:1].[NH2:12][CH2:11][C:8]1[CH:9]=[CH:10][C:2]([Cl:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:3.4|

Inputs

Step One
Name
2-chloro-5-((2,2,2-trifluoroacetamido)methyl)benzoic acid
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)CNC(C(F)(F)F)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
crude reaction mixture

Outcomes

Product
Name
Type
Smiles
Cl.NCC=1C=CC(=C(C(=O)O)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.